molecular formula C9H10N2O B13113339 1,6-Dimethyl-1H-indazol-4-ol

1,6-Dimethyl-1H-indazol-4-ol

Cat. No.: B13113339
M. Wt: 162.19 g/mol
InChI Key: DGROFDPLMZOYGV-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate can lead to the formation of the indazole ring. The reaction typically requires heating and the presence of a catalyst such as copper acetate to facilitate the cyclization process .

Another method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-indazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,6-Dimethyl-1H-indazol-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.

    Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound with a similar structure but without the methyl groups.

    2H-Indazole: Another isomer with different tautomeric forms.

    Imidazole: A related heterocyclic compound with a five-membered ring containing two nitrogen atoms.

Uniqueness

1,6-Dimethyl-1H-indazol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 can affect its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,6-dimethylindazol-4-ol

InChI

InChI=1S/C9H10N2O/c1-6-3-8-7(9(12)4-6)5-10-11(8)2/h3-5,12H,1-2H3

InChI Key

DGROFDPLMZOYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C)C(=C1)O

Origin of Product

United States

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